molecular formula C18H19NO3 B352985 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one CAS No. 638142-20-8

5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one

Cat. No. B352985
M. Wt: 297.3g/mol
InChI Key: DTBKMWVLOSLSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one is a chemical compound that belongs to the family of benzooxazoles. It has been widely studied in the field of scientific research due to its potential applications in various areas.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one involves the reaction of 2-hydroxybenzoic acid with o-tolylmagnesium bromide followed by a series of reactions to introduce the desired functional groups.

Starting Materials
2-hydroxybenzoic acid, o-tolylmagnesium bromide, methyl iodide, propylene oxide, phosphorus pentoxide, thionyl chloride, sodium bicarbonate, chloroacetyl chloride, sodium hydroxide, acetic anhydride, acetic acid, sodium acetate, hydrochloric acid, ethanol

Reaction
2-hydroxybenzoic acid is reacted with o-tolylmagnesium bromide to form 2-o-tolylbenzoic acid., 2-o-tolylbenzoic acid is reacted with methyl iodide and propylene oxide to form 5-methyl-3-(3-o-tolyloxy-propyl)benzoic acid., 5-methyl-3-(3-o-tolyloxy-propyl)benzoic acid is dehydrated with phosphorus pentoxide and thionyl chloride to form 5-methyl-3-(3-o-tolyloxy-propyl)benzoyl chloride., 5-methyl-3-(3-o-tolyloxy-propyl)benzoyl chloride is reacted with sodium bicarbonate to form 5-methyl-3-(3-o-tolyloxy-propyl)benzoic acid., 5-methyl-3-(3-o-tolyloxy-propyl)benzoic acid is reacted with chloroacetyl chloride to form 5-methyl-3-(3-o-tolyloxy-propyl)-3-(chloroacetyl)benzoic acid., 5-methyl-3-(3-o-tolyloxy-propyl)-3-(chloroacetyl)benzoic acid is reacted with sodium hydroxide to form 5-methyl-3-(3-o-tolyloxy-propyl)-3-hydroxybenzoic acid., 5-methyl-3-(3-o-tolyloxy-propyl)-3-hydroxybenzoic acid is reacted with acetic anhydride and acetic acid to form 5-methyl-3-(3-o-tolyloxy-propyl)-3-acetoxybenzoic acid., 5-methyl-3-(3-o-tolyloxy-propyl)-3-acetoxybenzoic acid is reacted with sodium acetate and hydrochloric acid to form 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one., The final product is purified by recrystallization from ethanol.

Mechanism Of Action

The mechanism of action of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one is not fully understood. However, studies have suggested that the compound may exert its effects through the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and oxidative stress.

Biochemical And Physiological Effects

Studies have shown that 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one exhibits various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. Additionally, 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one has been shown to protect neurons against oxidative stress and reduce inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one is its strong fluorescence properties, which make it suitable for use as a fluorescent probe in biological imaging. Additionally, the compound has been shown to have anticancer and neuroprotective effects, making it a potential candidate for the development of new drugs. However, one of the limitations of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one. One area of interest is the development of new drugs based on the compound's anticancer and neuroprotective properties. Additionally, further studies are needed to elucidate the mechanism of action of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one and to optimize the synthesis method to improve the yield and purity of the compound. Finally, the use of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one as a fluorescent probe in biological imaging could be further explored to develop new imaging techniques.

Scientific Research Applications

5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one has been studied for its potential applications in various scientific research areas such as fluorescence imaging, cancer treatment, and neuroprotection. The compound exhibits strong fluorescence properties, making it suitable for use as a fluorescent probe in biological imaging. It has also been shown to have anticancer activity by inducing apoptosis in cancer cells. Additionally, 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one has been investigated for its neuroprotective effects against oxidative stress and neurodegenerative diseases.

properties

IUPAC Name

5-methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-8-9-17-15(12-13)19(18(20)22-17)10-5-11-21-16-7-4-3-6-14(16)2/h3-4,6-9,12H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBKMWVLOSLSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322767
Record name 5-methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one

CAS RN

638142-20-8
Record name 5-methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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